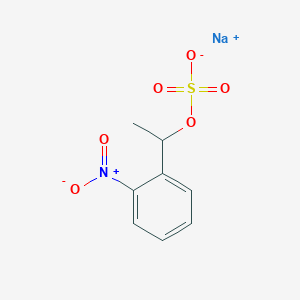
NPE-caged-proton
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NPE-caged-proton involves the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid to form 1-(2-nitrophenyl)ethyl sulfate. This reaction typically requires an acidic environment and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process while minimizing the formation of by-products .
化学反应分析
Types of Reactions: NPE-caged-proton primarily undergoes photolysis, a reaction where the compound is exposed to ultraviolet light, causing it to release a proton and a sulfate ion. This reaction is highly specific and occurs at wavelengths between 350 and 355 nanometers .
Common Reagents and Conditions: The primary reagent used in the reactions involving this compound is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution and exposing it to controlled ultraviolet light to induce photolysis .
Major Products Formed: The major products formed from the photolysis of this compound are a proton and a sulfate ion. This reaction results in a rapid decrease in pH, making it useful for applications requiring precise control of acidity .
科学研究应用
Key Applications
-
Control of Cellular Processes
- NPE-caged-proton is utilized to manipulate intracellular pH, which is crucial for various cellular functions such as enzyme activity, ion channel regulation, and membrane fusion. For instance, the activation of membrane fusion in giant unilamellar vesicles has been successfully demonstrated by lowering the pH through photolysis of this compound .
-
Biophysical Studies
- The compound has been employed in studies examining conformational changes in proteins. For example, it has been shown to drive acid-induced conformational changes in metmyoglobin, monitored via near-UV absorption spectroscopy . This capability allows researchers to explore protein dynamics and folding pathways under controlled conditions.
- Neurobiology
-
Photophysiology
- The compound serves as a valuable tool in photophysiological studies where light-controlled release of protons is necessary for investigating light-driven biological processes. Its ability to induce rapid pH changes supports experiments that require precise timing and localization of proton release.
Comparative Data Table
Case Studies
- Membrane Fusion Studies
- Protein Dynamics
- Neuronal Activity Modulation
作用机制
The mechanism of action of NPE-caged-proton involves the release of a proton and a sulfate ion upon exposure to ultraviolet light. This release is triggered by the breaking of the chemical bond between the proton and the nitrogen-containing polyethylene glycol cage. The released proton can then participate in various biochemical reactions, influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds:
- NPE-caged-adenosine triphosphate
- NPE-caged-guanosine triphosphate
- NPE-caged-adenosine diphosphate ribose
Uniqueness: NPE-caged-proton is unique in its ability to generate rapid and precise pH jumps, making it particularly useful for studies requiring controlled acidification. Unlike other caged compounds that release larger molecules, this compound releases a simple proton, allowing for more straightforward and targeted applications .
属性
CAS 编号 |
1186195-63-0 |
|---|---|
分子式 |
C8H9NNaO6S |
分子量 |
270.22 g/mol |
IUPAC 名称 |
sodium;1-(2-nitrophenyl)ethyl sulfate |
InChI |
InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14); |
InChI 键 |
SSIPIRXPVMRXSA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na] |
同义词 |
Alternative Name: NPE-caged-sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















